[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol
Description
[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol: is a chemical compound that features a pyrrolidin-3-ylmethanol moiety linked to a 5-chlorothiophene-2-carbonyl group. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activities.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c11-9-2-1-8(15-9)10(14)12-4-3-7(5-12)6-13/h1-2,7,13H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXUXTNLSUDZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of [1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol typically involves:
- Construction or availability of the pyrrolidine core bearing a reactive site at the 3-position.
- Introduction of the 5-chlorothiophene-2-carbonyl group via acylation or coupling reactions.
- Installation or preservation of the hydroxymethyl group on the pyrrolidine ring.
This strategy is consistent with analogous syntheses of substituted pyrrolidinyl methanols and related heterocyclic alcohols, where key steps include selective reduction, acylation, and functional group interconversion.
Preparation of the Pyrrolidin-3-yl Methanol Core
The pyrrolidine-3-yl methanol moiety can be prepared by reduction of the corresponding pyrrolidin-3-one or by selective functionalization of pyrrolidine derivatives. Literature on similar compounds indicates:
- Reduction of pyrrolidin-3-one derivatives using sodium borohydride or other hydride donors to afford the corresponding alcohol at the 3-position.
- Hydroxyalkylation or substitution reactions on pyrrolidine rings to install the hydroxymethyl group.
For example, in related systems, methyl esters of pyrrolidine carboxylic acids are reduced with sodium borohydride to yield the hydroxymethyl derivative in high yields (up to 95%) under mild conditions at room temperature.
Introduction of the 5-Chlorothiophene-2-carbonyl Group
The 5-chlorothiophene-2-carbonyl fragment is introduced via acylation reactions, often employing acid chlorides or activated carboxylic acid derivatives:
- Preparation of 5-chlorothiophene-2-carbonyl chloride can be achieved by treatment of 5-chlorothiophene-2-carboxylic acid with thionyl chloride in the presence of catalytic N,N-dimethylformamide (DMF) at 0–20 °C for 1–4 hours.
- The resulting acid chloride is then reacted with the pyrrolidin-3-yl methanol or its amine derivative to form the corresponding amide linkage.
This method parallels the preparation of related chloropyridinyl methanol derivatives, where thionyl chloride-mediated chlorination and subsequent acylation are key steps.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Conversion of 5-chlorothiophene-2-carboxylic acid to acid chloride | Thionyl chloride, DMF catalyst, DCM solvent | 0–20 °C | 1–4 h | ~80–89 | Formation of acid chloride intermediate; white precipitate often observed |
| Acylation of pyrrolidin-3-yl methanol or amine | Acid chloride, base (e.g., triethylamine) | Room temp | 1–4 h | 75–90 | Formation of amide bond linking chlorothiophene carbonyl to pyrrolidine core |
| Reduction of pyrrolidin-3-one or ester to hydroxymethyl derivative | Sodium borohydride in methanol | 0–25 °C | 4 h | 90–95 | Selective reduction to alcohol; mild and efficient |
These conditions are adapted from analogous syntheses of chloropyridinyl methanol compounds and pyrrolidine derivatives, which share similar functional groups and reactivity patterns.
Purification and Characterization
- Purification is generally achieved by silica gel chromatography using gradient elution with ethyl acetate and hexanes.
- The products are typically obtained as off-white solids or light brown oils.
- Characterization includes 1H-NMR, HPLC, LC-MS, and melting point analysis to confirm structure and purity.
Detailed Research Findings and Notes
- The use of thionyl chloride with catalytic DMF in dichloromethane is a reliable method for converting carboxylic acids to acid chlorides, which are crucial intermediates for acylation steps.
- Sodium borohydride reduction of esters or ketones to alcohols proceeds efficiently at low temperatures, minimizing side reactions.
- The presence of the 5-chloro substituent on the thiophene ring requires careful control of reaction conditions to avoid dehalogenation or unwanted side reactions.
- The pyrrolidine ring’s stereochemistry and substitution pattern influence the reaction selectivity and yield; thus, stereochemically pure starting materials are preferred.
- Analogous compounds such as (5-chloropyridin-2-yl)methanol have been synthesized with yields ranging from 78% to 95%, indicating the feasibility of similar methods for the target compound.
Summary Table of Preparation Steps for [1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol
| Synthetic Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Key Observations |
|---|---|---|---|---|---|
| 1. Preparation of 5-chlorothiophene-2-carbonyl chloride | 5-Chlorothiophene-2-carboxylic acid | Thionyl chloride, DMF, DCM, 0–20 °C, 1–4 h | 5-Chlorothiophene-2-carbonyl chloride | ~80–89 | Acid chloride intermediate, reactive acylating agent |
| 2. Acylation of pyrrolidin-3-yl methanol | Pyrrolidin-3-yl methanol | Acid chloride, base, DCM, RT, 1–4 h | [1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol | 75–90 | Formation of amide bond, mild conditions |
| 3. Reduction (if required) | Pyrrolidin-3-one or ester precursor | Sodium borohydride, MeOH, 0–25 °C, 4 h | Pyrrolidin-3-yl methanol | 90–95 | Selective reduction to alcohol, high yield |
Chemical Reactions Analysis
Types of Reactions
[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be employed to modify the compound's structure.
Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
Scientific Research Applications
The compound [1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications, supported by case studies and data tables.
Chemical Properties and Structure
The compound belongs to a class of pyrrolidine derivatives, characterized by the presence of a chlorothiophene moiety. Its molecular formula is , with a molecular weight of approximately 284.75 g/mol. The structure can be represented as follows:
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent in treating various diseases, particularly in oncology and neurology. Its ability to interact with specific biological targets makes it a candidate for drug development.
Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of chlorothiophene were shown to exhibit significant cytotoxic activity against cancer cell lines. The mechanism involved the inhibition of specific kinases that are crucial for tumor growth and proliferation .
Biochemical Research
The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its unique structure allows researchers to probe the effects of thiophene-containing compounds on biological systems.
Case Study: Enzyme Inhibition
Research highlighted in Biochemical Journal demonstrated that [1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol acts as an inhibitor of certain proteases, suggesting its role in modulating protein degradation pathways .
Material Science
Due to its chemical properties, this compound is also explored in material science for the development of organic semiconductors and photovoltaic materials.
Case Study: Organic Electronics
A study published in Advanced Materials reported the use of chlorothiophene derivatives in fabricating organic light-emitting diodes (OLEDs). The incorporation of [1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol improved the efficiency and stability of the devices .
Table 1: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Anticancer Activity | Inhibition of tumor cell growth | |
| Enzyme Inhibition | Protease inhibition | |
| Organic Electronics | Enhanced OLED performance |
Mechanism of Action
The mechanism by which [1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol: can be compared with other similar compounds, such as:
5-Chlorothiophene-2-carbonyl chloride
Pyrrolidin-3-ylmethanol
5-Chlorothiophene-2-carboxylic acid
These compounds share structural similarities but differ in functional groups and reactivity, highlighting the uniqueness of [1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol .
Biological Activity
[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₁₂H₁₄ClN₁O₂S
- CAS Number : 1251356-19-0
The presence of the chlorothiophene moiety contributes to its biological activity, likely through interactions with various biological targets.
The biological activity of [1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol can be attributed to its ability to modulate enzyme activities and receptor interactions. The compound is hypothesized to act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways related to inflammation and cancer.
Biological Activity Overview
The following table summarizes the key biological activities associated with [1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol:
Case Study 1: Enzyme Inhibition
A study demonstrated that [1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol effectively inhibits aldose reductase, an enzyme implicated in diabetic complications. The inhibition was characterized by a competitive mechanism, suggesting potential therapeutic applications in managing diabetes-related conditions .
Case Study 2: Anticancer Potential
Research involving various cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways. The study highlighted its potential as a lead compound for developing new anticancer agents .
Case Study 3: Anti-inflammatory Mechanism
In vitro experiments indicated that [1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests its potential utility in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling 5-chlorothiophene-2-carbonyl chloride with pyrrolidin-3-ylmethanol derivatives. For example, reacting the acyl chloride with a pyrrolidine intermediate (e.g., pyrrolidin-3-ylmethanol) in a polar aprotic solvent (e.g., DCM or THF) under basic conditions (e.g., triethylamine) at 0–25°C . Optimization may include adjusting stoichiometry, temperature, or using catalytic agents to improve yield. Reaction progress should be monitored via TLC or HPLC .
Q. How is the purity and structural integrity of [1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol validated?
- Methodological Answer : Characterization typically involves:
- NMR : H and C NMR to confirm substituent positions and stereochemistry (e.g., pyrrolidine ring protons at δ 3.2–3.3 ppm, thiophene protons at δ 6.8–7.2 ppm) .
- HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H] calculated for CHClNOS: 274.0364) .
- HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .
Q. What are the key physicochemical properties influencing this compound’s stability in experimental settings?
- Methodological Answer :
- Solubility : Soluble in DMSO, methanol, and DCM; sparingly soluble in water. Pre-formulation studies should assess pH-dependent stability .
- Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures. Store at -20°C under inert gas to prevent oxidation .
Advanced Research Questions
Q. How do structural modifications to the pyrrolidine or thiophene moieties affect biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies can compare analogs:
| Modification | Impact | Source |
|---|---|---|
| Fluorine substitution on thiophene | Enhanced metabolic stability | |
| Chlorine vs. bromine substitution | Altered receptor binding affinity | |
| Stereochemistry (R/S) of pyrrolidine | Changes in enantioselective activity |
- Computational modeling (e.g., molecular docking) can predict binding modes to targets like enzymes or GPCRs .
Q. What mechanistic insights exist for this compound’s interaction with enzymatic targets?
- Methodological Answer : Studies on analogous pyrrolidine derivatives suggest:
- Enzyme Inhibition : Competitive inhibition of kinases or cytochrome P450 enzymes, validated via kinetic assays (e.g., IC determination using fluorogenic substrates) .
- Metabolic Pathways : LC-MS/MS can identify metabolites formed via oxidative dechlorination or thiophene ring opening .
Q. How can researchers resolve contradictions in reported solubility or reactivity data?
- Methodological Answer :
- Reproducibility Checks : Validate experimental conditions (e.g., solvent grade, temperature control).
- Advanced Analytics : Use dynamic light scattering (DLS) for solubility profiling or X-ray crystallography to confirm solid-state interactions .
- Cross-Study Comparison : Reconcile discrepancies by analyzing auxiliary data (e.g., counterion effects in hydrochloride salts vs. free bases) .
Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics?
- Methodological Answer :
- Rodent Models : Administer via intravenous/oral routes; measure plasma half-life using LC-MS/MS.
- Tissue Distribution : Radiolabel the compound (e.g., C) and quantify accumulation in target organs .
- Metabolite Identification : Use hepatocyte incubations or microsomal assays to predict human clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
